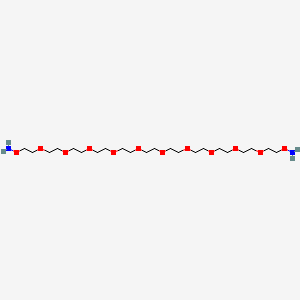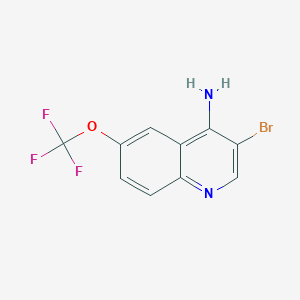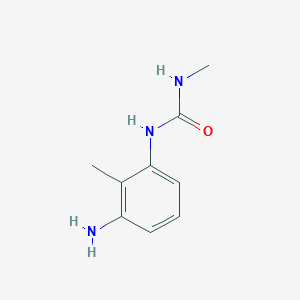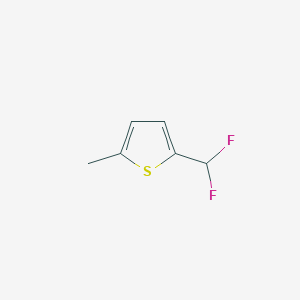
Bis-aminooxy-PEG10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-aminooxy-PEG10 is a homobifunctional polyethylene glycol (PEG) linker with two aminooxy groups. It is commonly used in bioconjugation and drug delivery applications due to its ability to react with carbonyl groups (such as ketones and aldehydes) to form stable oxime linkages . The chemical formula of this compound is C22H48N2O12, and it has a molecular weight of 532.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-aminooxy-PEG10 typically involves the reaction of aminooxy compounds with PEG derivatives. One common method is to react aminooxy acetic acid with PEG diol under acidic conditions to form the desired bis-aminooxy compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The final product is typically available in various quantities, ranging from milligrams to kilograms, depending on the application .
化学反応の分析
Types of Reactions
Bis-aminooxy-PEG10 primarily undergoes nucleophilic addition reactions with carbonyl compounds to form oxime linkages. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in reactions with this compound are carbonyl-containing compounds such as ketones and aldehydes. The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. The presence of a catalyst, such as an acid or base, can enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound are oxime-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, protein modification, and biomolecule labeling .
科学的研究の応用
Bis-aminooxy-PEG10 has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers
Biology: It is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their stability and solubility
Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and targeting of therapeutic agents
Industry: It is used in the development of diagnostic assays and biosensors
作用機序
The mechanism of action of Bis-aminooxy-PEG10 involves the formation of oxime linkages with carbonyl-containing compounds. The aminooxy groups react with the carbonyl groups to form a stable oxime bond, which is resistant to hydrolysis and enzymatic degradation. This stability makes this compound an ideal linker for bioconjugation and drug delivery applications .
類似化合物との比較
Similar Compounds
Azido-PEG10-amine: This compound contains an azide group and an amine group, which can participate in click chemistry reactions.
Bis-succinimide ester-activated PEG: This compound contains succinimide ester groups that react with primary amines in proteins and other molecules.
Uniqueness
Bis-aminooxy-PEG10 is unique due to its ability to form stable oxime linkages with carbonyl compounds. This property makes it highly suitable for applications requiring stable and specific conjugation, such as drug delivery and protein modification .
特性
分子式 |
C22H48N2O12 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
O-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C22H48N2O12/c23-35-21-19-33-17-15-31-13-11-29-9-7-27-5-3-25-1-2-26-4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-24/h1-24H2 |
InChIキー |
YVWYHEIBQRXHII-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCON)OCCOCCOCCOCCOCCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)




![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)



![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)



